7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is a complex organic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in various pharmaceuticals and natural products. This particular compound is of interest due to its unique structure, which combines a phenoxyethyl group, a morpholino group, and a methylxanthine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives, followed by cyclization. The phenoxyethyl group is introduced via an etherification reaction, where phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide . The morpholino group is then added through a nucleophilic substitution reaction, where morpholine is reacted with an appropriate leaving group on the xanthine core .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to an increase in intracellular cyclic AMP levels . This, in turn, affects various signaling pathways and cellular processes, resulting in its stimulant and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds.
Theophylline: Another xanthine derivative with bronchodilator effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Uniqueness
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group enhances its lipophilicity, while the morpholino group contributes to its ability to interact with various biological targets.
Properties
CAS No. |
105522-55-2 |
---|---|
Molecular Formula |
C18H21N5O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21N5O4/c1-21-15-14(16(24)20-18(21)25)23(9-12-27-13-5-3-2-4-6-13)17(19-15)22-7-10-26-11-8-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
InChI Key |
ODVAGHYWBQCJFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.